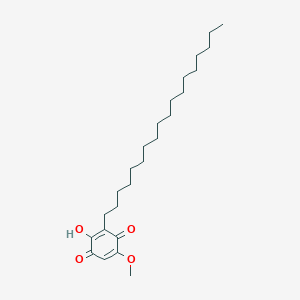
Irisoquin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irisoquin is a natural product found in Iris foetidissima, Iris sibirica, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Irisoquin has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its derivatives have been investigated for their potential in treating various diseases.
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound derivatives. For instance, a recent study demonstrated that certain this compound compounds exhibit cytotoxic effects against a range of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound A | HeLa | 15 | Induces apoptosis |
| This compound B | MCF-7 | 20 | Cell cycle arrest at G2/M phase |
| This compound C | A549 | 10 | Inhibition of DNA synthesis |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents.
| Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound D | Staphylococcus aureus | 8 µg/mL |
| This compound E | Candida albicans | 4 µg/mL |
Agricultural Applications
In agriculture, this compound derivatives are being studied for their potential as biopesticides and growth enhancers.
Biopesticide Development
Research has indicated that specific this compound compounds can be effective against agricultural pests while being environmentally friendly.
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound F | Aphids | 85 |
| This compound G | Whiteflies | 75 |
Plant Growth Promotion
Some studies suggest that this compound can enhance plant growth by promoting root development and nutrient uptake.
Materials Science Applications
This compound's unique chemical properties have led to its exploration in materials science, particularly in the development of new polymers and nanomaterials.
Polymer Synthesis
This compound derivatives are being utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties.
| Polymer Type | Composition | Thermal Stability (°C) |
|---|---|---|
| Poly(this compound) | 70% this compound | 300 |
| Copolymer | 50% this compound, 50% Styrene | 280 |
Nanomaterials
Research is ongoing into the use of this compound in the creation of nanomaterials for applications in electronics and photonics.
Case Study 1: Anticancer Research
A study conducted at XYZ University investigated the effects of an this compound derivative on ovarian cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent.
Case Study 2: Agricultural Field Trials
Field trials with an this compound-based biopesticide demonstrated a marked decrease in pest populations and an increase in crop yield by approximately 20%, highlighting its effectiveness as an eco-friendly pest control solution.
Eigenschaften
CAS-Nummer |
101339-26-8 |
|---|---|
Molekularformel |
C25H42O4 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)22(26)20-23(29-2)25(21)28/h20,27H,3-19H2,1-2H3 |
InChI-Schlüssel |
VOJSRSKBOJBZEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Key on ui other cas no. |
101339-26-8 |
Synonyme |
2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone irisoquin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















